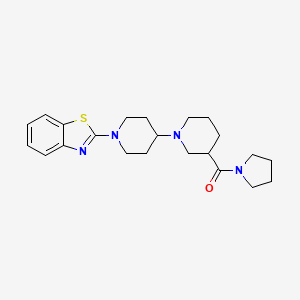![molecular formula C14H26N4O B5367941 2-(1-piperazinylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5367941.png)
2-(1-piperazinylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-piperazinylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride (PD) is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a spirocyclic compound that contains a piperazine ring, which makes it a potential candidate for drug development.
Aplicaciones Científicas De Investigación
2-(1-piperazinylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride has been studied for its potential applications in various fields of science. It has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a potential candidate for drug development. This compound has also been studied for its potential use as a chiral selector in chromatography, due to its ability to form inclusion complexes with chiral molecules. In addition, this compound has been used as a ligand in coordination chemistry and as a building block in the synthesis of spirocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-(1-piperazinylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride is not fully understood. However, it has been suggested that this compound may inhibit the growth of microorganisms by interfering with cell wall synthesis or by disrupting membrane function. This compound has also been shown to inhibit the activity of enzymes involved in the replication of viral RNA, suggesting that it may have antiviral activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in animal studies. It has been found to be well-tolerated in mice and rats, with no observed adverse effects at doses up to 2000 mg/kg. This compound has also been shown to have low cytotoxicity in human cell lines, with an IC50 value of greater than 100 μM.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-piperazinylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It has also been shown to exhibit low toxicity, making it a safe compound to work with. However, this compound has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has limited stability in acidic conditions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(1-piperazinylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride. One area of research could focus on the development of this compound as a potential drug candidate for the treatment of bacterial, fungal, or viral infections. Another area of research could focus on the use of this compound as a chiral selector in chromatography, or as a ligand in coordination chemistry. Further studies could also be conducted to investigate the mechanism of action of this compound and its biochemical and physiological effects. Finally, future research could focus on developing new synthetic methods for this compound, or on modifying the structure of this compound to improve its properties for specific applications.
Métodos De Síntesis
The synthesis of 2-(1-piperazinylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride involves the reaction of 1-(2-bromoethyl)piperazine with 1,6-diaminohexane in the presence of sodium hydride. The reaction yields this compound as a white solid, which is then purified by recrystallization. The purity of the compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
1-(2,9-diazaspiro[4.5]decan-2-yl)-2-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O/c19-13(10-17-8-5-15-6-9-17)18-7-3-14(12-18)2-1-4-16-11-14/h15-16H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITADOHBOMXRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CN3CCNCC3)CNC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-N-[2,2,2-trifluoro-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5367871.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-difluoro-3-methoxy-N-methylbenzamide](/img/structure/B5367885.png)
![4-chloro-N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5367889.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepan-5-one](/img/structure/B5367895.png)
![2-chloro-4,5-difluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5367901.png)
![2-[2-(2-chlorophenyl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5367905.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-propylpyrimidine](/img/structure/B5367917.png)
![7-(4-acetylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5367922.png)
![2-butyl-6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5367930.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5367933.png)
![1-benzyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5367949.png)
![4-[(isopropyl{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl acetate](/img/structure/B5367958.png)